molecular formula C19H16O3 B13908375 8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one

8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one

Cat. No.: B13908375
M. Wt: 292.3 g/mol
InChI Key: WNBDHNZJLMPSTG-UHFFFAOYSA-N
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Description

8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one, also known as 4H-1-Benzopyran-4-one, is a compound with the molecular formula C19H16O3 and a molecular weight of 292.33 g/mol . This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one can be achieved through several synthetic routes. One common method involves the carboxylation of p-hydroxyacetophenone . The reaction conditions typically include the use of organic solvents such as ethanol or ether, and the process may involve heating to facilitate the reaction. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological research.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases like cancer, Alzheimer’s, and cardiovascular disorders.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

8-Acetyl-3,6-dimethyl-2-phenyl-chromen-4-one can be compared with other similar compounds such as:

    4-Hydroxycoumarin: Known for its anticoagulant properties.

    7-Hydroxy-4-methylcoumarin: Used in the synthesis of fluorescent dyes.

    6-Methylcoumarin: Exhibits antimicrobial and antifungal activities.

What sets this compound apart is its unique combination of acetyl and phenyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

8-acetyl-3,6-dimethyl-2-phenylchromen-4-one

InChI

InChI=1S/C19H16O3/c1-11-9-15(13(3)20)19-16(10-11)17(21)12(2)18(22-19)14-7-5-4-6-8-14/h4-10H,1-3H3

InChI Key

WNBDHNZJLMPSTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)C)OC(=C(C2=O)C)C3=CC=CC=C3

Origin of Product

United States

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